2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol
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Overview
Description
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 6-methylpyridazinyl group and an ethanol moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol typically involves multi-step procedures. One common synthetic route includes the reaction of 6-methylpyridazine with piperazine under controlled conditions to form the intermediate product, which is then reacted with ethylene oxide to yield the final compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The 6-methylpyridazinyl group may enhance the compound’s binding affinity and specificity for certain targets . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol can be compared with other similar compounds such as:
2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol: This compound has a similar structure but contains an amino group instead of a methyl group, which may alter its chemical and biological properties.
2-[2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol: This compound has a more complex structure with additional aromatic rings, which may enhance its biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H18N4O |
---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C11H18N4O/c1-10-2-3-11(13-12-10)15-6-4-14(5-7-15)8-9-16/h2-3,16H,4-9H2,1H3 |
InChI Key |
KNTRSFXPRFYWQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CCO |
Origin of Product |
United States |
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